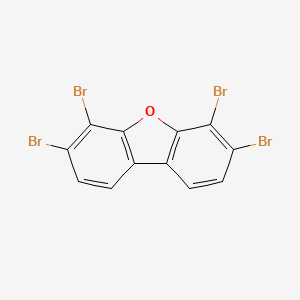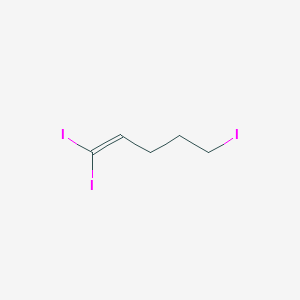
1,1,5-Triiodopent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,5-Triiodopent-1-ene: is an organic compound characterized by the presence of three iodine atoms attached to a five-carbon chain with a double bond at the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,5-Triiodopent-1-ene can be synthesized through a multi-step process involving the halogenation of pent-1-ene. The typical synthetic route includes:
Halogenation: Pent-1-ene is treated with iodine in the presence of a catalyst to introduce iodine atoms at specific positions on the carbon chain.
Purification: The resulting product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reactors: Use of specialized reactors to control temperature and pressure during the halogenation process.
Catalysts: Employment of catalysts to enhance the reaction rate and selectivity.
Purification Systems: Implementation of advanced purification systems to separate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,5-Triiodopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different products by removing iodine atoms.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while reduction reactions can produce hydrocarbons with fewer iodine atoms.
Applications De Recherche Scientifique
1,1,5-Triiodopent-1-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1,5-Triiodopent-1-ene involves its interaction with various molecular targets and pathways. The iodine atoms in the compound can participate in:
Electrophilic Reactions: Acting as electrophiles, the iodine atoms can react with nucleophiles in biological systems.
Radical Reactions: The compound can generate radicals under certain conditions, leading to various chemical transformations.
Binding to Proteins: The iodine atoms can bind to specific amino acid residues in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
1,1,3-Triiodopropane: Similar structure with three iodine atoms on a three-carbon chain.
1,1,4-Triiodobutane: Similar structure with three iodine atoms on a four-carbon chain.
1,1,6-Triiodohexane: Similar structure with three iodine atoms on a six-carbon chain.
Uniqueness: 1,1,5-Triiodopent-1-ene is unique due to its specific carbon chain length and the position of the iodine atoms. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
823180-16-1 |
|---|---|
Formule moléculaire |
C5H7I3 |
Poids moléculaire |
447.82 g/mol |
Nom IUPAC |
1,1,5-triiodopent-1-ene |
InChI |
InChI=1S/C5H7I3/c6-4-2-1-3-5(7)8/h3H,1-2,4H2 |
Clé InChI |
RNGAWUSKQUHAEI-UHFFFAOYSA-N |
SMILES canonique |
C(CC=C(I)I)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)
![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)

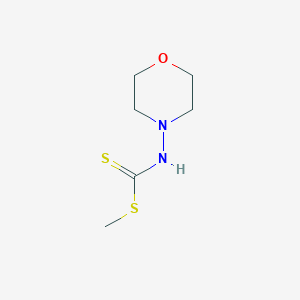
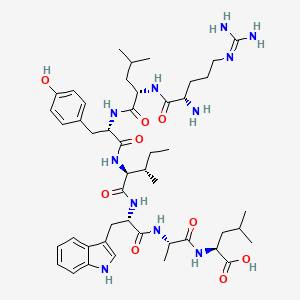
![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
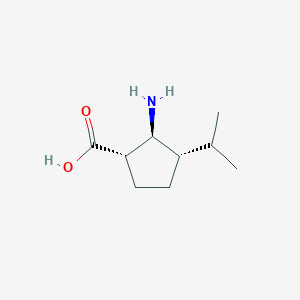
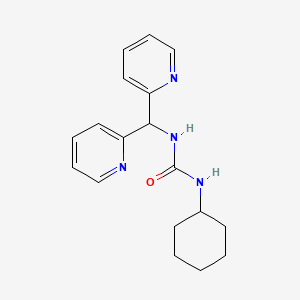
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14227081.png)
![2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one](/img/structure/B14227091.png)
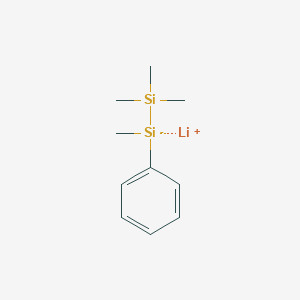

![2-[(2S)-2-{[(1R)-1-Phenylethyl]amino}pent-4-en-2-yl]phenol](/img/structure/B14227105.png)
